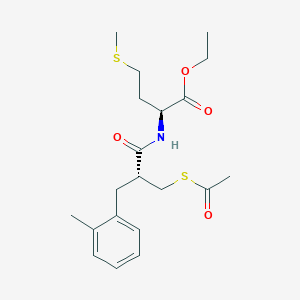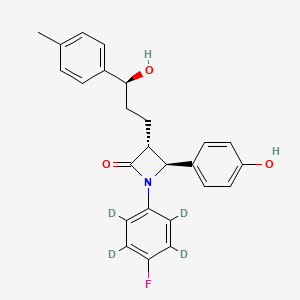
4"DeFluoro-4"methyl-ezetimibe-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4"DeFluoro-4"methyl-ezetimibe-d4 is a stable isotope-labeled analog of 4"DeFluoro-4"methyl-ezetimibe. This compound is a derivative of Ezetimibe, which is known for its role as a cholesterol absorption inhibitor.
Preparation Methods
The synthesis of 4"DeFluoro-4"methyl-ezetimibe-d4 involves multiple steps, starting from commercially available precursors. The synthetic route typically includes:
Fluorination: Introduction of a fluorine atom at the desired position.
Methylation: Addition of a methyl group.
Deuteration: Replacement of hydrogen atoms with deuterium atoms.
The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may vary, but they generally follow similar principles with optimization for large-scale synthesis .
Chemical Reactions Analysis
4"DeFluoro-4"methyl-ezetimibe-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4"DeFluoro-4"methyl-ezetimibe-d4 has several scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: Employed in metabolic studies to trace the biochemical pathways of Ezetimibe and its derivatives.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.
Industry: Utilized in the development of new drugs and analytical methods.
Mechanism of Action
The mechanism of action of 4"DeFluoro-4"methyl-ezetimibe-d4 is similar to that of Ezetimibe. It inhibits the absorption of cholesterol in the small intestine by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein. This leads to a decrease in the amount of cholesterol delivered to the liver, thereby reducing blood cholesterol levels .
Comparison with Similar Compounds
4"DeFluoro-4"methyl-ezetimibe-d4 can be compared with other similar compounds, such as:
Ezetimibe: The parent compound, known for its cholesterol-lowering effects.
4"DeFluoro-4"methyl-ezetimibe: The non-deuterated analog.
Other deuterated analogs: Compounds with similar modifications to enhance stability and traceability.
The uniqueness of this compound lies in its enhanced stability due to the presence of deuterium atoms, making it particularly useful in scientific research .
Properties
Molecular Formula |
C25H24FNO3 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
(3R,4S)-3-[(3S)-3-hydroxy-3-(4-methylphenyl)propyl]-4-(4-hydroxyphenyl)-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-2-one |
InChI |
InChI=1S/C25H24FNO3/c1-16-2-4-17(5-3-16)23(29)15-14-22-24(18-6-12-21(28)13-7-18)27(25(22)30)20-10-8-19(26)9-11-20/h2-13,22-24,28-29H,14-15H2,1H3/t22-,23+,24-/m1/s1/i8D,9D,10D,11D |
InChI Key |
ULDWXJWBGUZASZ-DQYMKCDJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)C)O)C4=CC=C(C=C4)O)[2H])[2H])F)[2H] |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


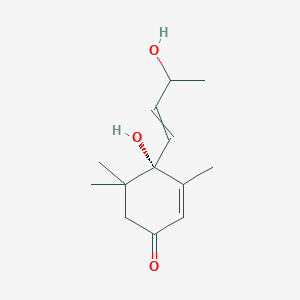
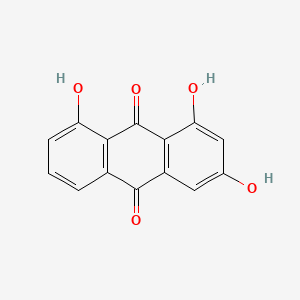
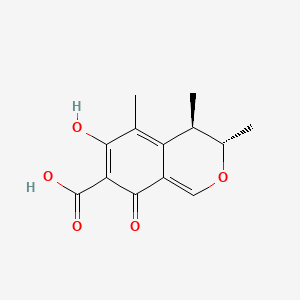
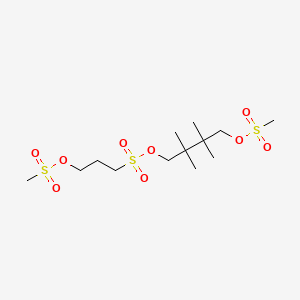
![1-(3-Fluorophenyl)sulfonyl-4-piperazin-1-ylpyrrolo[3,2-c]quinoline](/img/structure/B12429162.png)
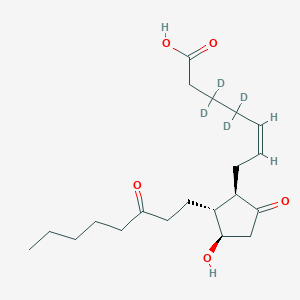
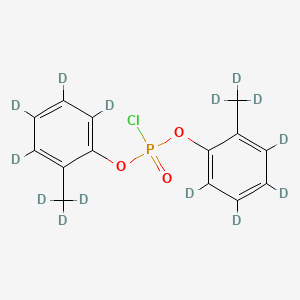
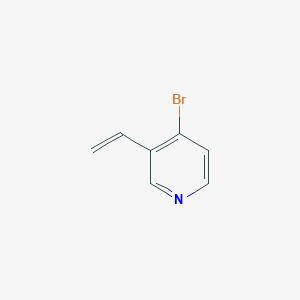
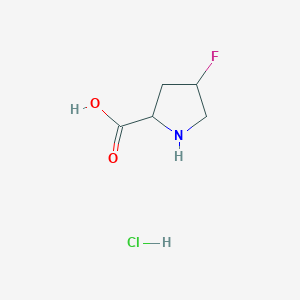
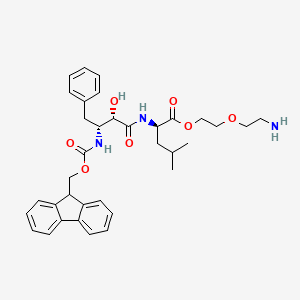
![6-(1-hydroxy-3-methylbutan-2-yl)-7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B12429191.png)
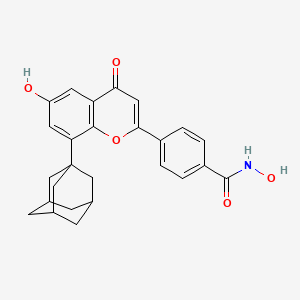
![(6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12429201.png)
